Trimidox (hydrochloride)

Overview

Description

Trimidox (hydrochloride) is a ribonucleotide reductase inhibitor with significant antileukemic activities. It is known for its ability to inhibit the growth of human promyelocytic leukemia HL-60 cells . The compound is used primarily in scientific research and has shown potential in cancer chemotherapy due to its specific inhibitory effects on ribonucleotide reductase .

Mechanism of Action

Target of Action

Trimidox (hydrochloride) is a specific inhibitor of ribonucleotide reductase . Ribonucleotide reductase is the rate-limiting enzyme for de novo DNA synthesis and is linked with proliferation and malignant transformation . It is a common target for cancer chemotherapy .

Mode of Action

Trimidox inhibits the activity of ribonucleotide reductase in extracts of L1210 cells . This inhibition results in a decrease in enzyme activity, thereby affecting the synthesis of DNA .

Biochemical Pathways

The primary biochemical pathway affected by Trimidox is the de novo DNA synthesis pathway . By inhibiting ribonucleotide reductase, Trimidox disrupts this pathway, affecting the proliferation and malignant transformation of cells .

Pharmacokinetics

The compound’s ability to inhibit ribonucleotide reductase suggests that it may have good bioavailability and can effectively reach its target within cells .

Result of Action

The inhibition of ribonucleotide reductase by Trimidox leads to a decrease in the activity of this enzyme, which in turn affects the synthesis of DNA . This can lead to the inhibition of cell proliferation and malignant transformation . In addition, Trimidox has been shown to induce apoptosis in several human leukemia cell lines .

Biochemical Analysis

Biochemical Properties

Trimidox (hydrochloride) interacts with ribonucleotide reductase, reducing its activity by 50% at a concentration of 5 μM . This interaction inhibits the enzyme, which is essential for de novo DNA synthesis .

Cellular Effects

Trimidox (hydrochloride) has been shown to be cytotoxic to L1210 cells, with an IC50 value of 7.5 μM . It influences cell function by inhibiting ribonucleotide reductase, thereby affecting DNA synthesis and cell proliferation .

Molecular Mechanism

The molecular mechanism of Trimidox (hydrochloride) involves binding to and inhibiting ribonucleotide reductase . This inhibition disrupts DNA synthesis, leading to cell growth inhibition .

Temporal Effects in Laboratory Settings

In laboratory settings, Trimidox (hydrochloride) has been shown to reduce the activity of ribonucleotide reductase in L1210 cells over time

Dosage Effects in Animal Models

In mice bearing intraperitoneally transplanted L1210 leukemia, Trimidox (hydrochloride) significantly increased the life span in a dose-dependent way

Metabolic Pathways

Trimidox (hydrochloride) is involved in the metabolic pathway of DNA synthesis, where it interacts with ribonucleotide reductase . The inhibition of this enzyme affects the metabolic flux of DNA synthesis .

Subcellular Localization

Given its role in inhibiting ribonucleotide reductase, it is likely to be found in the cytoplasm where this enzyme is located .

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimidox (hydrochloride) can be synthesized through various chemical reactions. One common method involves the reaction of N,3,4,5-tetrahydroxy-benzenecarboximidamide with hydrochloric acid to form the monohydrochloride salt . The reaction conditions typically include controlled temperature and pH to ensure the purity and yield of the final product.

Industrial Production Methods

In industrial settings, the production of Trimidox (hydrochloride) involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process includes rigorous quality control measures to ensure the consistency and efficacy of the compound .

Chemical Reactions Analysis

Types of Reactions

Trimidox (hydrochloride) undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

Reduction: It can also be reduced to form different reduced derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens and alkylating agents are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of Trimidox (hydrochloride) .

Scientific Research Applications

Trimidox (hydrochloride) has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in various chemical reactions and studies.

Biology: Employed in cell biology research to study its effects on cell growth and apoptosis.

Medicine: Investigated for its potential in cancer chemotherapy, particularly in treating leukemia.

Industry: Utilized in the development of new pharmaceuticals and therapeutic agents.

Comparison with Similar Compounds

Trimidox (hydrochloride) is unique in its specific inhibition of ribonucleotide reductase. Similar compounds include:

Tiazofurin: Another ribonucleotide reductase inhibitor with antileukemic properties.

Gemcitabine: A nucleoside analog used in chemotherapy that also targets ribonucleotide reductase.

Hydroxyurea: A well-known ribonucleotide reductase inhibitor used in cancer treatment.

Trimidox (hydrochloride) stands out due to its specific molecular structure and the unique pathways it targets, making it a valuable compound in scientific research and potential therapeutic applications .

Biological Activity

Trimidox (hydrochloride), chemically known as 3,4,5-trihydroxybenzamidoxime, is a potent inhibitor of ribonucleotide reductase (RR), an enzyme crucial for DNA synthesis. Its biological activity has been extensively studied, particularly in the context of cancer therapy due to its ability to induce apoptosis in various leukemia cell lines. This article explores the biological activity of Trimidox, focusing on its mechanism of action, efficacy in inhibiting tumor growth, and relevant case studies.

Trimidox functions primarily by inhibiting ribonucleotide reductase, leading to decreased levels of deoxyribonucleotides (dGTP and dCTP) necessary for DNA synthesis. This inhibition results in the induction of apoptosis through the activation of caspases, which are critical enzymes involved in programmed cell death.

- Ribonucleotide Reductase Inhibition : Trimidox shows significant inhibition of RR with an IC50 value of approximately 5 µM in L1210 cells, compared to hydroxyurea, which has an IC50 of 500 µM .

- Apoptotic Pathway : The compound induces apoptosis in HL-60 promyelocytic leukemia cells by activating caspases without altering cell cycle distribution . It triggers cytochrome c release from mitochondria, which is a hallmark of apoptosis .

Efficacy in Cancer Treatment

Trimidox has demonstrated promising results in various preclinical studies involving different leukemia models.

In Vitro Studies

- HL-60 Cells : In HL-60 cells, Trimidox induced apoptosis with an IC50 value of 35 µM . The treatment resulted in morphological changes indicative of apoptosis and increased expression of c-myc, suggesting a link between c-myc expression and apoptotic induction .

- NALM-6 Cells : Similar effects were observed in NALM-6 human B cell leukemia cells, where Trimidox treatment led to significant DNA damage and apoptosis via caspase activation .

In Vivo Studies

A notable study demonstrated that Trimidox significantly increased the lifespan of mice with L1210 leukemia. Mice treated with 200 mg/kg of Trimidox showed an increase in lifespan by 82% for males and 112% for females after a nine-day treatment regimen .

Data Tables

| Study | Cell Line | IC50 (µM) | Mechanism | Outcome |

|---|---|---|---|---|

| L1210 Cells | L1210 | 5 | Ribonucleotide reductase inhibition | Significant lifespan increase |

| Promyelocytic Leukemia | HL-60 | 35 | Apoptosis induction via caspase activation | Induction of apoptosis |

| Human B Cell Leukemia | NALM-6 | 250 | Cytochrome c release | Increased DNA damage and apoptosis |

Case Studies

- Efficacy Against L1210 Leukemia : In a study involving L1210 leukemia-bearing mice, Trimidox was administered at varying dosages. The results indicated a significant reduction in tumor size and prolonged survival rates compared to control groups .

- Apoptosis Induction in HL-60 Cells : A detailed investigation into HL-60 cells showed that Trimidox treatment led to characteristic apoptotic features such as DNA fragmentation and PARP cleavage. This study highlighted the role of caspases in mediating the apoptotic response triggered by Trimidox .

- Comparison with Hydroxyurea : When compared to hydroxyurea, Trimidox exhibited superior efficacy as a ribonucleotide reductase inhibitor, highlighting its potential as a more effective therapeutic agent for hematological malignancies .

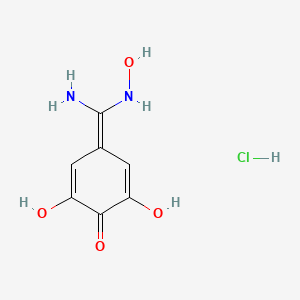

Properties

IUPAC Name |

N',3,4,5-tetrahydroxybenzenecarboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O4.ClH/c8-7(9-13)3-1-4(10)6(12)5(11)2-3;/h1-2,10-13H,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBKNXSNOQYLIRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1O)O)O)C(=NO)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

95933-75-8 | |

| Record name | Benzenecarboximidamide, N,3,4,5-tetrahydroxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95933-75-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.